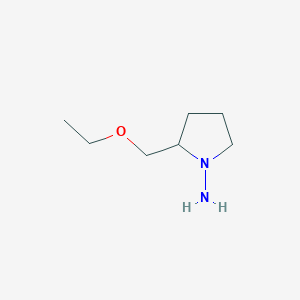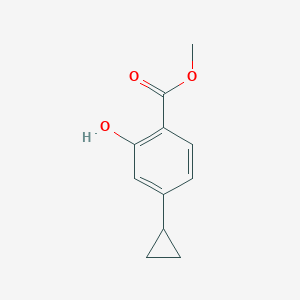
Methyl 4-cyclopropyl-2-hydroxybenzoate
Overview
Description
Methyl 4-cyclopropyl-2-hydroxybenzoate is a synthetic organic compound belonging to the class of esters. It is a colorless and odorless solid that is soluble in organic solvents. It is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It is also used in cosmetics, food, and industrial applications.
Scientific Research Applications
Crystal Structure Analysis
Methyl 4-hydroxybenzoate, known as methyl paraben, has been studied for its crystal structure using X-ray crystallography at 120 K. This research revealed a 3D framework formed by the condensation of three methyl 4-hydroxybenzoate molecules via extensive hydrogen bonding. Additionally, Hirshfeld surface analysis provided insights into the intermolecular interactions and crystal packing. Computational calculations were also performed to correlate experimental and theoretical spectra, contributing to our understanding of the molecule's pharmaceutical activity (Sharfalddin et al., 2020).
Reaction Kinetics in Various States
The alkaline hydrolysis of methyl 4-hydroxybenzoate has been examined in both liquid and frozen states. This study highlighted a significant acceleration of reaction rates in the frozen state compared to those in the liquid state, with the maximum reaction rate occurring between -12 to -10°C. This research offers valuable insights into the stability and reactivity of such compounds under varying temperature conditions, which is crucial for their application in different environments (Shija, Sunderland, & Mcdonald, 1992).
Dermal Absorption and Metabolism
A study on the dermal absorption and hydrolysis of parabens, including methyl 4-hydroxybenzoate, revealed their metabolism by carboxylesterases to 4-hydroxybenzoic acid. This research is significant in understanding how these compounds interact with the skin and their potential localised toxicity, which is crucial for their safe use in topical applications (Jewell et al., 2007).
Environmental Impact and Detection
An important application lies in the development of a sensitive method for measuring concentrations of methyl 4-hydroxybenzoate (and other parabens) in human milk. This method, utilizing high-performance liquid chromatography-tandem mass spectrometry, is crucial for assessing human exposure to these compounds, especially in breastfed infants, highlighting the environmental and health impact of these widely used preservatives (Ye, Bishop, Needham, & Calafat, 2008).
properties
IUPAC Name |
methyl 4-cyclopropyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURDONIZLSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)

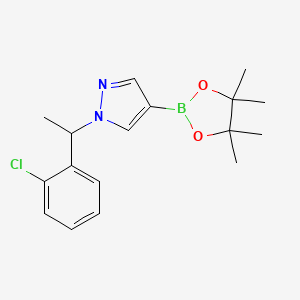
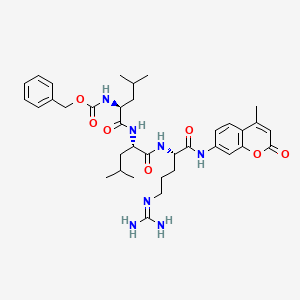

![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)
![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)
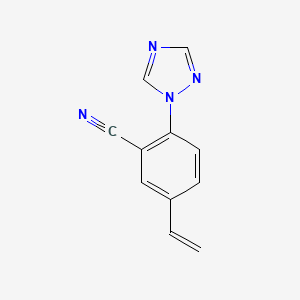


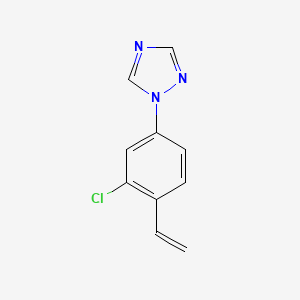

![1,2-difluoro-4-[(1R,2S)-2-nitrocyclopropyl]benzene](/img/structure/B1472592.png)
